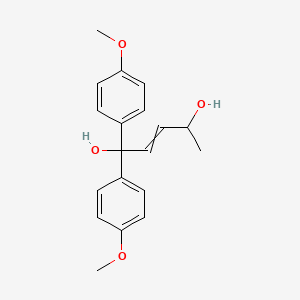
1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentene backbone with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a suitable pentene derivative.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and the pentene derivative in the presence of a base catalyst. This reaction forms the desired pentene backbone with methoxyphenyl groups attached.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 1 and 4 positions of the pentene backbone. This can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: In batch reactors, the starting materials are mixed and allowed to react under controlled conditions. The reaction mixture is then purified to isolate the desired compound.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of scalability and efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of new derivatives with substituted methoxy groups
Scientific Research Applications
1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The methoxyphenyl groups may interact with specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A (BPA) with potent estrogenic activity.
Benzene, 1,1’-oxybis[4-methyl-:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another structurally related compound with distinct properties.
Uniqueness
1,1-Bis(4-methoxyphenyl)pent-2-ene-1,4-diol stands out due to its unique combination of methoxyphenyl groups and hydroxylated pentene backbone. This structural arrangement imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62117-88-8 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)pent-2-ene-1,4-diol |
InChI |
InChI=1S/C19H22O4/c1-14(20)12-13-19(21,15-4-8-17(22-2)9-5-15)16-6-10-18(23-3)11-7-16/h4-14,20-21H,1-3H3 |
InChI Key |
QYSMDFYGFQJRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















